molecular formula C13H19NO B515113 N-(2-neopentylphenyl)acetamide

N-(2-neopentylphenyl)acetamide

Cat. No.: B515113
M. Wt: 205.3g/mol
InChI Key: FXDMOUIIDZBHJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Neopentylphenyl)acetamide is an acetamide derivative featuring a neopentyl (2,2-dimethylpropyl) group at the ortho position of the phenyl ring, linked to an acetamide moiety. The neopentyl group introduces significant steric bulk and electron-donating effects, which influence the compound’s physicochemical properties, such as solubility, crystallinity, and biological interactions.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.3g/mol

IUPAC Name

N-[2-(2,2-dimethylpropyl)phenyl]acetamide

InChI

InChI=1S/C13H19NO/c1-10(15)14-12-8-6-5-7-11(12)9-13(2,3)4/h5-8H,9H2,1-4H3,(H,14,15)

InChI Key

FXDMOUIIDZBHJF-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC=C1CC(C)(C)C

Canonical SMILES

CC(=O)NC1=CC=CC=C1CC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on substituent effects (position, electronic nature, and steric bulk) across structurally related acetamides, as inferred from the evidence:

Substituent Position and Crystal Packing

  • Meta-Substituted Trichloro-Acetamides: highlights that meta-substituted phenylacetamides (e.g., 3-CH₃, 3-Cl, 3,5-(CH₃)₂) exhibit distinct crystal systems and lattice constants. For instance, 3,5-dimethyl substitution creates two molecules per asymmetric unit, whereas mono-substituted analogs (e.g., 3-Cl) adopt simpler monoclinic systems.

Data Tables

Table 1: Comparison of Substituent Effects on Acetamide Derivatives

Compound Substituent Position/Type Key Properties/Biological Activity Reference
N-(3-isopropylphenyl)acetamide Para-isopropyl Antimicrobial (gram-positive bacteria)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-pyridazinone]-acetamide Para-bromo, pyridazinone FPR2 agonist (calcium mobilization)
N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide Meta-methyl Complex crystal packing (two molecules/asymmetric unit)
N-(2-neopentylphenyl)acetamide Ortho-neopentyl Hypothesized lower solubility, steric hindrance N/A

Table 2: Hypothesized Physicochemical Properties

Property This compound N-(3-isopropylphenyl)acetamide N-(3,5-dichlorophenyl)acetamide
Melting Point Moderate (~120–140°C) High (~160–180°C) High (~200°C)
Lipophilicity (LogP) High (~3.5) Moderate (~2.8) Moderate (~2.5)
Solubility (Water) Low (<1 mg/mL) Low (<1 mg/mL) Very low (<0.1 mg/mL)

Research Findings and Implications

  • Steric Effects : The ortho-neopentyl group’s bulk may reduce crystallinity and solubility compared to para- or meta-substituted analogs, as seen in ’s crystal studies. This could limit bioavailability but enhance tissue penetration .
  • Electronic Effects : The electron-donating neopentyl group may destabilize hydrogen-bonding networks in solid states, contrasting with electron-withdrawing groups (e.g., nitro, chloro) that enhance intermolecular interactions .
  • Biological Implications : While bulky groups like neopentyl may hinder target binding (e.g., enzyme active sites), they could improve metabolic stability by shielding the acetamide moiety from hydrolysis .

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